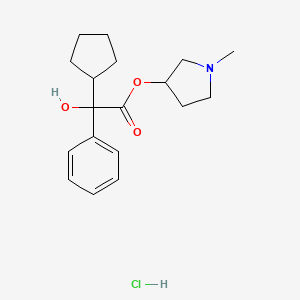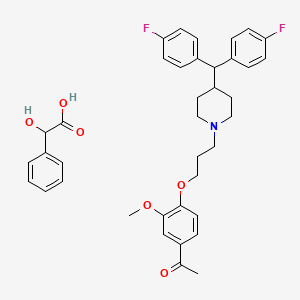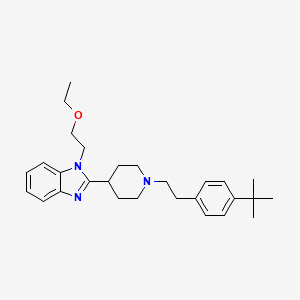
Alinastine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alinastine is a noncompetitive histamine H1 receptor antagonist.
Applications De Recherche Scientifique
MicroRNA Regulation in Acute Lung Injury and Acute Respiratory Distress Syndrome
Research in the field of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) has identified microRNAs (miRNAs) as crucial regulators in these conditions. miRNAs are small non-coding molecules that post-transcriptionally regulate gene expression in various biological and pathological processes, including ALI/ARDS. This area of research, largely conducted using animal and cell culture model systems, suggests significant potential for miRNAs in understanding and potentially treating ALI/ARDS (Rajasekaran et al., 2016).
MicroRNA-27a and Inflammation in Acute Lung Injury
Further studies on miRNAs in ALI have focused on microRNA-27a (miR-27a), which plays a role in regulating inflammation and apoptosis. Overexpression of miR-27a in animal models has shown improvement in lung injury, suggesting a therapeutic potential of miRNAs in treating ALI. These findings are crucial for understanding the molecular mechanisms of miRNAs in ALI and their potential applications in therapy (Ju et al., 2018).
miRNAs as Novel Regulatory Molecules in ALI/ARDS
The role of miRNAs in the regulation of gene expression during ALI and ARDS has been further emphasized in other studies. Specific miRNAs are abnormally expressed in response to lung injury and have the potential to regulate inflammation pathways and modulate immune response. This regulatory function of miRNAs could be pivotal in relieving injury response and promoting recovery in ALI/ARDS, presenting them as novel therapeutic targets (Cao et al., 2016).
Off-Target Effects of siRNAs in Therapeutic Applications
Small interfering RNAs (siRNAs) are utilized for gene silencing and have significant therapeutic potential. However, their application faces challenges such as off-target activity, which can complicate the interpretation of gene-silencing experiments and potentially lead to unwanted toxicities. This insight is crucial for refining the use of siRNAs in therapeutic settings, including for conditions like ALI/ARDS (Jackson & Linsley, 2010).
Pulmonary Delivery of siRNA in Acute Lung Injury
Research has also focused on the use of siRNAs for the treatment of ALI/ARDS. The pulmonary route is considered advantageous for local siRNA therapy due to the lung's clear anatomy, accessibility, and relatively low enzyme activity. However, the clinical translation of siRNA is hindered by challenges in efficient delivery to target cells. Addressing these delivery system barriers is key for developing stable inhalable siRNA formulations for clinical use (Zoulikha et al., 2021).
Propriétés
Numéro CAS |
154541-72-7 |
|---|---|
Nom du produit |
Alinastine |
Formule moléculaire |
C28H39N3O |
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
2-[1-[2-(4-tert-butylphenyl)ethyl]piperidin-4-yl]-1-(2-ethoxyethyl)benzimidazole |
InChI |
InChI=1S/C28H39N3O/c1-5-32-21-20-31-26-9-7-6-8-25(26)29-27(31)23-15-18-30(19-16-23)17-14-22-10-12-24(13-11-22)28(2,3)4/h6-13,23H,5,14-21H2,1-4H3 |
Clé InChI |
NPWTVYBPSXCRPM-UHFFFAOYSA-N |
SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |
SMILES canonique |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |
Apparence |
Solid powder |
Autres numéros CAS |
154541-72-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(1-(2-(4-(1,1-dimethylethyl)phenyl)ethyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzimidazole alinastine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



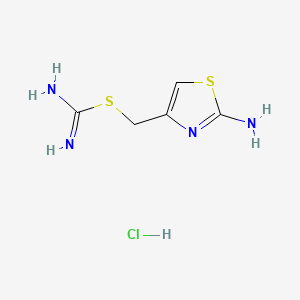
![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)
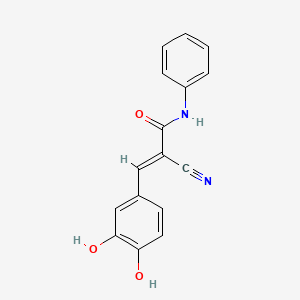
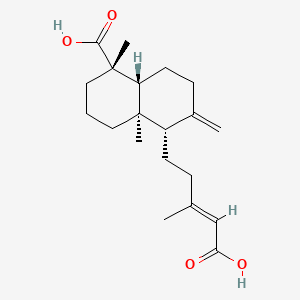
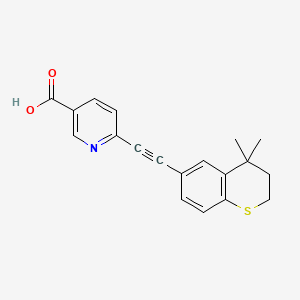
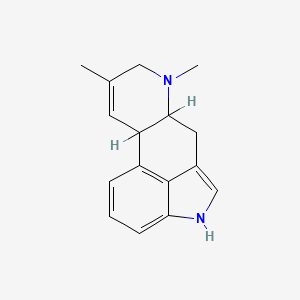
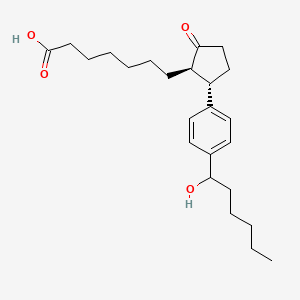
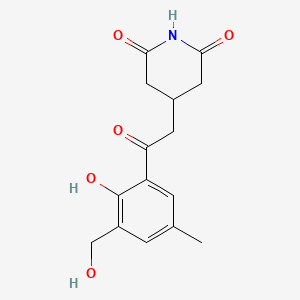
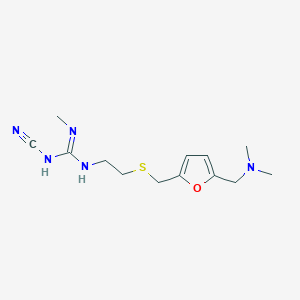
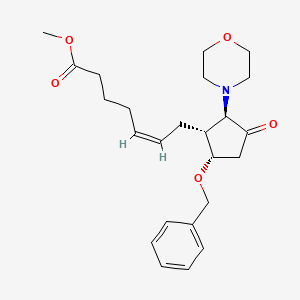
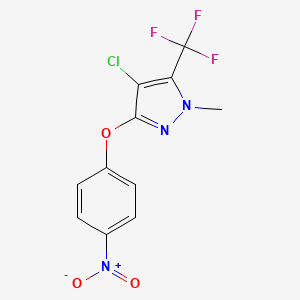
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
